Acute Toxicity Comparison Against the Market Standard Nonoxynol-9
As a class, aryl 4-guanidinobenzoates synthesized from FDA-approved phenols, including the 4-chlorophenyl derivative, demonstrated uniformly lower acute toxicity than nonoxynol-9 in mice, the active ingredient in most commercial vaginal contraceptive formulations [1]. All compounds in this subset were less toxic, establishing a fundamental safety differentiation that directly motivates procurement of 4-chlorophenyl 4-guanidinobenzoate over the legacy spermicide for next-generation contraceptive research.
| Evidence Dimension | Acute toxicity (in vivo, mouse model) |
|---|---|
| Target Compound Data | Less toxic than nonoxynol-9 (specific LD50 value not disaggregated for the single compound) |
| Comparator Or Baseline | Nonoxynol-9: higher acute toxicity; specific LD50 value not reported in the class-level comparison |
| Quantified Difference | Qualitatively lower toxicity for the entire FDA-approved phenol subset including the target compound |
| Conditions | Acute toxicity assay in mice as described in Kaminski et al., 1986, J. Med. Chem. |
Why This Matters
For procurement decisions, this class-level toxicity advantage over the industry-standard spermicide justifies selecting a compound from this subset when developing safer contraceptive candidates.
- [1] Kaminski, J. M., Bauer, L., Mack, S. R., Anderson, R. A., Waller, D. P., & Zaneveld, L. J. D. (1986). Synthesis and inhibition of human acrosin and trypsin and acute toxicity of aryl 4-guanidinobenzoates. Journal of Medicinal Chemistry, 29(4), 514–519. View Source
